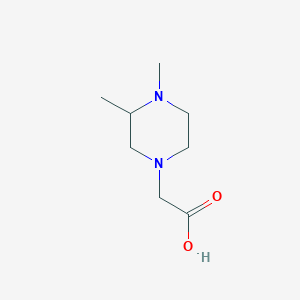

(3,4-Dimethyl-piperazin-1-yl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3,4-Dimethyl-piperazin-1-yl)-acetic acid: is a chemical compound belonging to the class of piperazine derivatives. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. This particular compound has a molecular formula of C8H16N2O2 and a molecular weight of 176.24 g/mol

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the reaction of piperazine with methyl acrylate under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the piperazine ring.

Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The process involves the use of catalysts to enhance the reaction rate and yield.

Analyse Des Réactions Chimiques

(3,4-Dimethyl-piperazin-1-yl)-acetic acid: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form piperazine-1-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide .

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to produce piperazine-1-carboxylic acid .

Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various reagents, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Sodium borohydride, methanol.

Substitution: Alkyl halides, aprotic solvents.

Major Products Formed:

Oxidation: Piperazine-1-carboxylic acid.

Reduction: Piperazine-1-carboxylic acid.

Substitution: Various piperazine derivatives.

Applications De Recherche Scientifique

Synthesis and Derivatives

The synthesis of (3,4-Dimethyl-piperazin-1-yl)-acetic acid often involves the reaction of piperazine derivatives with acetic acid or its derivatives. This compound serves as a precursor for various biologically active molecules. For instance, it has been utilized in the synthesis of N-acylhydrazones, which have demonstrated antiprotozoal activities against Plasmodium falciparum and Entamoeba histolytica .

Antimicrobial and Antiparasitic Effects

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example:

- Antiprotozoal Activity : N-acylhydrazones derived from piperazine structures have shown promising results against protozoan infections, particularly in inhibiting the growth of P. falciparum, which causes malaria .

- Amoebicidal Activity : Some compounds related to this piperazine derivative demonstrated better IC50 values than established drugs like metronidazole against E. histolytica .

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives in cancer therapy:

- PARP Inhibition : Compounds derived from this structure have been evaluated for their ability to inhibit PARP1 activity in breast cancer cells. These compounds showed comparable efficacy to Olaparib, a well-known PARP inhibitor .

- Cell Viability Assays : Various synthesized compounds exhibited significant cytotoxic effects on human breast cancer cells, with IC50 values indicating their potential as therapeutic agents .

Case Studies and Research Findings

- Antimalarial Development :

- Breast Cancer Research :

Potential Therapeutic Uses

The diverse biological activities associated with this compound suggest several therapeutic applications:

- Antimicrobial Treatments : Its derivatives could be developed into new treatments for malaria and amoebiasis.

- Cancer Therapy : Given its role in inhibiting PARP activity, it may serve as a basis for novel anticancer agents targeting poly(ADP-ribose) polymerase.

Mécanisme D'action

The mechanism by which (3,4-Dimethyl-piperazin-1-yl)-acetic acid exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response.

Comparaison Avec Des Composés Similaires

(3,4-Dimethyl-piperazin-1-yl)-acetic acid: is compared with other similar compounds to highlight its uniqueness:

Piperazine-1-carboxylic acid: Similar structure but lacks the methyl groups at positions 3 and 4.

N-Methyl-piperazine-1-carboxylic acid: Contains a single methyl group at position 1.

N,N'-Dimethyl-piperazine-1,4-dicarboxylic acid: Contains two methyl groups at positions 1 and 4.

These compounds differ in their chemical properties and biological activities, making This compound unique in its applications.

Activité Biologique

(3,4-Dimethyl-piperazin-1-yl)-acetic acid is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, along with relevant case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 3,4-dimethylpiperazine with acetic anhydride or by using various coupling methods involving acetic acid derivatives. The structure includes a piperazine ring with two methyl groups at positions three and four, which can influence its pharmacological properties.

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor activity. For instance, a study evaluated a series of piperazine derivatives for their effects on MCF-7 breast cancer cells. Compounds showed varying degrees of cytotoxicity, with IC50 values indicating their effectiveness in inhibiting cell proliferation. The results are summarized in Table 1.

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | 25 | Moderate cytotoxicity against MCF-7 cells |

| Analog A | 18 | High cytotoxicity |

| Analog B | 30 | Low cytotoxicity |

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells, which may be mediated through the activation of caspases and the disruption of mitochondrial membrane potential.

Antibacterial and Antifungal Activity

A series of studies have also explored the antibacterial and antifungal properties of piperazine derivatives. For example, compounds structurally similar to this compound were evaluated against various bacterial strains and fungi. Results showed that certain derivatives exhibited significant inhibition zones compared to standard antibiotics.

Table 2 summarizes the antibacterial activity against selected strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Analog C | S. aureus | 20 |

| Analog D | C. albicans | 12 |

These findings suggest that modifications to the piperazine structure can enhance biological activity against pathogenic microorganisms.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in cancer cell metabolism.

- Receptor Interaction : It can interact with neurotransmitter receptors, influencing signaling pathways that regulate cell growth and survival.

- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

- Study on Anticancer Properties : A study published in Molecules demonstrated that derivatives exhibited significant activity against breast cancer cells through PARP inhibition mechanisms .

- Antifungal Research : Another research article reported that certain piperazine derivatives showed promising antifungal activity against clinical isolates of Candida species .

Propriétés

IUPAC Name |

2-(3,4-dimethylpiperazin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-7-5-10(6-8(11)12)4-3-9(7)2/h7H,3-6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDYIBOSTSTLDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.